![molecular formula C8H17N3O4 B1666432 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol CAS No. 86770-67-4](/img/structure/B1666432.png)

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol

説明

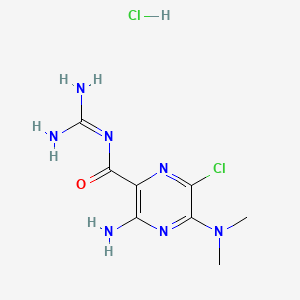

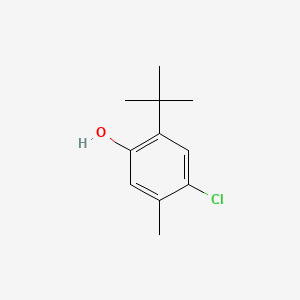

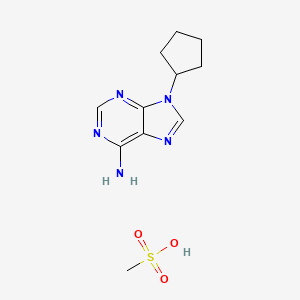

“2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol” is a chemical compound with the molecular formula C8H18N3O4 . It is also known as Azido-PEG3-alcohol and is a click chemistry PEG linker containing an azide group and a terminal hydroxyl group .

Molecular Structure Analysis

The molecular structure of “2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol” is characterized by the presence of an azide group and a terminal hydroxyl group . The compound has a molecular weight of 219.238 Da .Chemical Reactions Analysis

The azide group in “2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol” is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This suggests that the compound can participate in click chemistry reactions, which are characterized by their efficiency and selectivity.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol” include a molecular weight of 219.238 Da and a molecular formula of C8H18N3O4 . The compound has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotating bonds . Its ACD/LogP value is -1.23 .科学的研究の応用

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol: Scientific Research Applications

Bioconjugation in Synthesis: This compound is utilized for its dual functional groups, making it a valuable agent in the synthesis of bioconjugates. These bioconjugates are crucial for studying antigen-antibody interactions and protein-protein interactions, which are fundamental in immunological research and diagnostic assay development .

Cross-Linking Reagent: It serves as a cross-linking reagent due to its azido groups, which can be used for various biological research purposes. This includes the study of molecular interactions within cells and the stabilization of multi-protein complexes .

Synthesis of Modified Oligonucleotides: The compound has been used in the synthesis of modified oligonucleotides that bear a disulfide or a thiol function at one end, with other modifications at the opposite end. This is particularly useful in genetic engineering and therapeutic research .

Gabriel Synthesis: It is involved in Gabriel synthesis protocols, where it reacts with other compounds to form new derivatives. This is significant in medicinal chemistry for creating novel therapeutic agents .

Solution Preparation: A solution of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol in tert-butyl methyl ether is available for use in various chemical reactions where a controlled concentration is required, such as in polymerization processes .

Derivative Synthesis: The compound has been used in the synthesis and characterization of derivatives, such as those derived from celastrol, an important compound with potential therapeutic applications. This highlights its role in drug discovery and development .

Biosynth - FA09300 Santa Cruz Biotechnology - CAS 86520-52-7 MilliporeSigma - 5197-62-6 MDPI - M1800 Sigma-Aldrich - 727423 MDPI - Review Report

作用機序

Target of Action

It is known that azide-containing compounds like this one are often used in click chemistry reactions, specifically in the azide-alkyne click reaction and copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) . These reactions are used to create a stable triazole linkage, which can be useful in various biochemical applications .

Mode of Action

The azide group in 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol is highly reactive and can interact with alkynes or DBCO (dibenzocyclooctyne) groups present in other molecules . This interaction results in the formation of a stable triazole linkage, a process that is often utilized in the field of bioconjugation .

Biochemical Pathways

Its role as a linker in the synthesis of protac (proteolysis-targeting chimera) molecules and adc (antibody-drug conjugates) suggests that it may influence protein degradation pathways or antibody-mediated responses .

Result of Action

The molecular and cellular effects of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol are largely dependent on the context of its use. In the context of PROTACs and ADCs, the compound serves as a linker that enables the selective degradation of target proteins or the delivery of drugs to specific cells .

Action Environment

The action, efficacy, and stability of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol can be influenced by various environmental factors. For instance, the compound’s reactivity (and thus its efficacy in click chemistry reactions) can be affected by the presence of other reactive groups in the environment . Additionally, its stability may be influenced by factors such as temperature and pH .

特性

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQYGQMGPFNSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404906 | |

| Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol | |

CAS RN |

86770-67-4 | |

| Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)

![2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid](/img/structure/B1666370.png)

![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)